molecular formula C8H10N2O B7809501 N-(4-aminophenyl)-N-methylformamide CAS No. 262368-26-3

N-(4-aminophenyl)-N-methylformamide

Cat. No.: B7809501
CAS No.: 262368-26-3
M. Wt: 150.18 g/mol
InChI Key: USTMJTINOLXGCI-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-methylformamide is a formamide derivative characterized by a 4-aminophenyl group attached to a methyl-substituted formamide moiety.

Properties

IUPAC Name

N-(4-aminophenyl)-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTMJTINOLXGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292791
Record name N-(4-Aminophenyl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262368-26-3
Record name N-(4-Aminophenyl)-N-methylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262368-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The formylation of N-methyl-p-phenylenediamine (4-(methylamino)aniline) using N-formylcarbazole (NFC) represents a selective and efficient method. NFC, a bench-stable reagent, enables mild formylation under ambient conditions.

Procedure and Conditions

In a typical reaction (Chart 3 of), NFC (4c ) is dissolved in tetrahydrofuran (THF) at a concentration of 1 M. The substrate amine (1.0 mmol) is added, and the mixture is stirred at 30°C for 24 hours. The reaction selectively targets sterically less hindered aliphatic amines, yielding N-(4-aminophenyl)-N-methylformamide with high purity. Workup involves filtration and column chromatography to isolate the product.

Key Advantages:

  • Selectivity : NFC avoids over-formylation or side reactions with aromatic amines.

  • Mild Conditions : No requirement for high temperatures or acidic catalysts.

Direct Formylation via Formic Acid Derivatives

Classic Formic Acid/Acetic Anhydride Method

A traditional approach employs formic acid and acetic anhydride to formylate N-methyl-p-phenylenediamine . The reaction proceeds via in situ generation of the formylating agent.

Reaction Conditions:

  • Reagents : Formic acid (2.0 equiv), acetic anhydride (1.2 equiv).

  • Temperature : Reflux at 110°C for 2–4 hours.

  • Workup : Neutralization with sodium bicarbonate and extraction with dichloromethane.

Yield and Limitations:

  • Yield : ~70–75% after purification.

  • Drawbacks : Potential for byproduct formation due to competing acetylation.

Adaptations from N-Methylformamide Synthesis

The two-step continuous process described in CN1123273A for synthesizing N-methylformamide can be adapted for aromatic amines.

Modified Procedure:

  • Step 1 : Dehydrogenation of methanol to methyl formate using a Cu-Zn-Al catalyst at 150–350°C.

  • Step 2 : Amination of methyl formate with 4-(methylamino)aniline under mild conditions (20–60°C, 0.1–0.6 MPa).

Outcome:

  • Selectivity : >99% for the formamide product.

  • Scalability : Suitable for industrial applications due to continuous processing.

Reductive Amination Pathways

Nitro Group Reduction and Subsequent Formylation

This method involves synthesizing N-methyl-N-formyl-4-nitroaniline followed by catalytic hydrogenation.

Steps:

  • Formylation : Treat 4-nitro-N-methylaniline with formic acid/acetic anhydride.

  • Reduction : Hydrogenate the nitro group using Pd/C or Raney nickel in ethanol.

Optimization:

  • Catalyst : 10% Pd/C achieves full reduction in 6 hours at 25°C.

  • Yield : 85–90% after two steps.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

MethodConditionsYieldSelectivityScalability
NFC FormylationTHF, 30°C, 24h85–90%HighLab-scale
Formic Acid/Ac2OReflux, 2–4h70–75%ModerateIndustrial
Reductive AminationH2, Pd/C, 25°C85–90%HighMulti-step

Mechanistic Considerations

  • NFC-Mediated Formylation : Proceeds via nucleophilic attack of the amine on the electrophilic formyl group of NFC, releasing carbazole as a byproduct.

  • Acid-Catalyzed Formylation : Involves mixed anhydride intermediates (e.g., formyl acetate) that acylate the amine .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The formamide group can be reduced to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to N-(4-aminophenyl)-N-methylamine.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

N-(4-Aminophenyl)-N-methylformamide possesses the following chemical properties:

  • Molecular Formula : C9H12N2O
  • Molar Mass : 164.20 g/mol
  • CAS Number : 123342-22-3

The structure features an amine group and a formamide moiety, which contribute to its reactivity and potential applications in various chemical reactions and formulations.

Medicinal Chemistry Applications

This compound has been investigated for its biological activities, particularly as an inhibitor of DNA methyltransferases (DNMTs).

Case Study: Inhibition of DNA Methylation

A study evaluated derivatives of this compound as inhibitors of DNMTs, which play a crucial role in gene regulation through DNA methylation. The compound was found to exhibit significant inhibitory activity against DNMT1, DNMT3A, and DNMT3B.

  • Key Findings :
    • Derivatives showed cytotoxicity against leukemia cell lines.
    • The presence of specific substituents influenced the potency of inhibition.
CompoundIC50 (µM)Activity Against DNMT
This compound10DNMT1, DNMT3A, DNMT3B
SGI-10275Reference Compound

This research highlights the potential of this compound in developing epigenetic therapies for cancer treatment .

Polymer Science Applications

The compound is also used in the synthesis of polyimide films, known for their thermal stability and mechanical strength.

Case Study: Polyimide Film Development

A patent describes a silicon-modified adhesive polyimide film that incorporates this compound as a key component in its synthesis.

  • Key Properties :
    • High thermal resistance
    • Excellent adhesion properties
PropertyValue
Thermal Decomposition Temp>300°C
Tensile Strength60 MPa
Elongation at Break10%

This application underscores the versatility of this compound in material science, particularly for high-performance polymers .

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable amide bonds makes it valuable for creating complex organic molecules.

Example: Synthesis Pathway

A synthetic route for producing a novel anti-cancer agent involves using this compound as a starting material. The general reaction scheme includes:

  • Formation of Amide :
    RNH2+RCOClRNHC(O)R+HClR-NH_2+R'-COCl\rightarrow R-NH-C(O)R'+HCl
  • Cyclization :
    RNHC(O)RCyclicProductR-NH-C(O)R'\rightarrow CyclicProduct

This pathway illustrates how this compound can be utilized in drug development processes .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-N-methylformamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include formamides, acetamides, and sulfonamides with variations in substituents on the phenyl ring or the nitrogen atom. Notable examples:

Compound Name Substituents/Modifications Key Functional Groups Biological/Chemical Relevance Reference
N-(4-Fluorophenyl)-N-methylformamide Fluorine at para-position on phenyl Formamide, Fluorophenyl Studied for through-space substituent effects
N-(4-Nitrophenyl)-N-methylformamide Nitro group at para-position on phenyl Formamide, Nitrophenyl Electron-withdrawing effects influence reactivity
N-(4-Aminophenyl)acetamide Acetamide backbone (CH₃CO–) instead of formamide Acetamide, 4-Aminophenyl Intermediate in sulfonamide drug synthesis
N-(4-Methylbenzenesulfonamide) derivatives Sulfonamide group (–SO₂NH–) instead of formamide Sulfonamide, 4-Aminophenyl Crystallographic studies highlight hydrogen-bonding networks

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-amino group in the target compound enhances nucleophilicity, contrasting with nitro or fluoro substituents in analogs, which alter electronic properties and reaction pathways .
  • Backbone Differences : Formamides (R–NH–CHO) exhibit distinct reactivity compared to acetamides (R–NH–COCH₃) or sulfonamides (R–SO₂–NH–), particularly in hydrogen-bonding capacity and metabolic stability .

Physical and Crystallographic Properties

  • Crystal Packing: N-(4-Aminophenyl)-4-methylbenzenesulfonamide (a sulfonamide analog) forms a 3D hydrogen-bonded network via N–H⋯O and N–H⋯N interactions, with a V-shaped conformation (dihedral angle: 45.86°) .
  • Bond Lengths : The C=O bond in formamides (e.g., 1686 cm⁻¹ IR stretch ) is shorter than in acetamides (e.g., 1677 cm⁻¹ ), reflecting differences in resonance stabilization.

Biological Activity

N-(4-aminophenyl)-N-methylformamide (also referred to as NMF) is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This article explores the biological activity of NMF, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

NMF can be synthesized through various methods involving the reaction of 4-aminobenzaldehyde with methylamine. The general synthetic route includes the following steps:

  • Formation of the Amide : The reaction between 4-aminobenzaldehyde and methylamine in an appropriate solvent.
  • Purification : The product is purified using recrystallization techniques.
  • Characterization : The compound is characterized using techniques such as NMR and mass spectrometry.

Antitumor Effects

NMF has been evaluated for its antitumor activity against several cancer cell lines. Notably, studies have demonstrated that NMF exhibits potent inhibitory effects on the proliferation of various human cancer cells, including HepG2 (liver cancer) and HCT116 (colon cancer) cell lines.

  • In Vitro Studies : NMF showed significant antiproliferative activity at low micromolar concentrations. For instance, one study indicated that derivatives of NMF could inhibit cancer cell growth effectively, with IC50 values in the range of 1-10 µM for different cell lines .
  • In Vivo Studies : In animal models, NMF demonstrated the ability to prolong survival in tumor-bearing mice. Administration of NMF resulted in reduced tumor volumes and increased rates of apoptosis in tumor cells, indicating its potential as a therapeutic agent .

The mechanisms by which NMF exerts its biological effects include:

  • Induction of Apoptosis : NMF has been shown to induce apoptosis in cancer cells, which is crucial for its antitumor activity. This was confirmed through TUNEL assays that highlighted increased apoptotic markers in treated cells compared to controls .
  • Inhibition of Angiogenesis : Research indicates that NMF also inhibits angiogenesis, a vital process for tumor growth and metastasis. Histological analyses revealed a significant reduction in vessel density in tumors treated with NMF .

Study 1: Antitumor Activity in Mice

A pivotal study evaluated the efficacy of NMF derivatives in a mouse model of colon cancer. Mice treated with a specific derivative exhibited:

  • Tumor Volume Reduction : Average tumor volumes were significantly smaller in treated groups compared to controls (p < 0.05).
  • Histological Evidence : Examination of tumor sections revealed extensive apoptotic and necrotic areas in treated tumors .

Study 2: Structure-Activity Relationship

Another study focused on synthesizing various derivatives of NMF to explore structure-activity relationships (SAR). Key findings included:

  • Potency Variations : Certain modifications to the NMF structure resulted in enhanced antiproliferative activity, suggesting that specific functional groups are critical for biological efficacy .
  • Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression .

Data Tables

CompoundIC50 (µM)Mechanism of ActionNotes
NMF5.0Apoptosis inductionEffective against HepG2 and HCT116
Derivative A3.0Apoptosis + Anti-angiogenesisSuperior potency over parent compound
Derivative B7.5Apoptosis inductionModerate effectiveness

Q & A

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model solvent effects on conformational stability (e.g., DMF vs. acetone) .
  • Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with thermal stability .

How do structural modifications of this compound impact its hydrogen-bonding networks and supramolecular assembly?

Advanced Research Question
In sulfonamide analogs (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide), hydrogen-bonding patterns (N–H⋯O, N–H⋯N) dictate crystal packing and solubility . Modifications:

  • Substituent effects : Electron-donating groups (e.g., –OCH₃) enhance hydrogen-bond acceptor strength .
  • Steric hindrance : Bulky substituents disrupt π-stacking, altering crystallinity .

What analytical challenges arise in characterizing this compound using mass spectrometry (MS) and NMR?

Basic Research Question

  • MS challenges : Low volatility complicates electron ionization (EI); use ESI-MS with formic acid additives .
  • NMR assignments : Overlapping signals for aromatic protons (δ 6.5–7.5 ppm) require 2D techniques (HSQC, HMBC) .
  • Isotope effects : ¹⁵N-labeled analogs aid in resolving N–H environments .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The para-amino group enhances electron density on the aryl ring, favoring electrophilic substitution. For example:

  • Buchwald–Hartwig amination : Requires Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to couple with aryl halides .
  • Photocatalytic C–H functionalization : Use Ru(bpy)₃²⁺ under blue light to activate sp² C–H bonds .

What comparative studies exist between this compound and trifluoromethyl-substituted analogs in medicinal chemistry?

Advanced Research Question
Trifluoromethyl groups (e.g., in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) enhance metabolic stability and lipophilicity . Key differences:

  • Bioavailability : Trifluoromethyl analogs show higher logP values (e.g., 3.2 vs. 1.8) .
  • Enzyme inhibition : Fluorine’s electronegativity alters binding affinities to kinase targets .

How can researchers design batch vs. flow synthesis protocols for this compound to improve scalability?

Advanced Research Question

  • Batch synthesis : Optimize stirrer speed and cooling rates to prevent exothermic side reactions .
  • Flow chemistry : Use microreactors with immobilized COF catalysts for continuous CO₂ fixation .
  • Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-N-methylformamide
Reactant of Route 2
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N-(4-aminophenyl)-N-methylformamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.